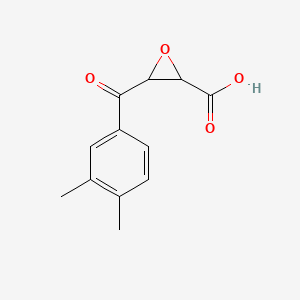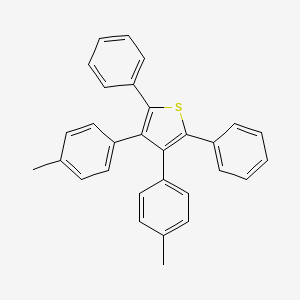
3-Nitro-4-(sulfanylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(sulfanylmethyl)benzoic acid is an organic compound with the molecular formula C8H7NO4S It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a sulfanylmethyl group (-SCH3) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(sulfanylmethyl)benzoic acid typically involves the nitration of 4-(sulfanylmethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)
Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO3) with sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or further nitrated derivatives
Applications De Recherche Scientifique
3-Nitro-4-(sulfanylmethyl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(sulfanylmethyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity . These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the sulfanylmethyl group.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
3-Methyl-4-nitrobenzoic acid: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
3-Nitro-4-(sulfanylmethyl)benzoic acid is unique due to the presence of both the nitro and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
112682-71-0 |
|---|---|
Formule moléculaire |
C8H7NO4S |
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
3-nitro-4-(sulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6(4-14)7(3-5)9(12)13/h1-3,14H,4H2,(H,10,11) |
Clé InChI |
JOVAHIFYNJUGHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



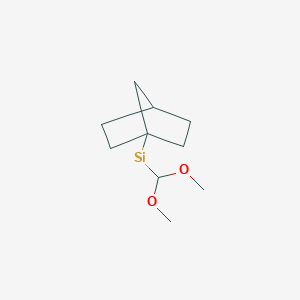
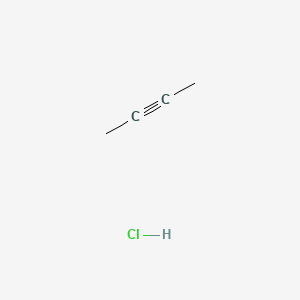
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
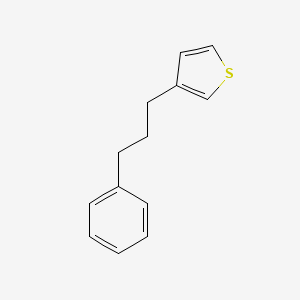
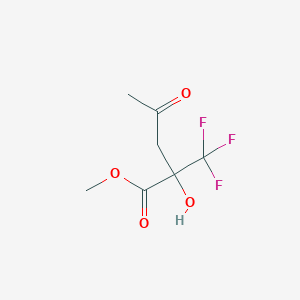
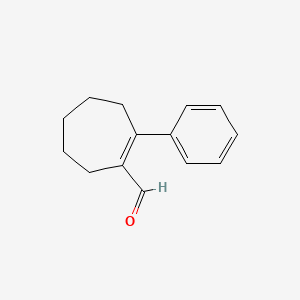
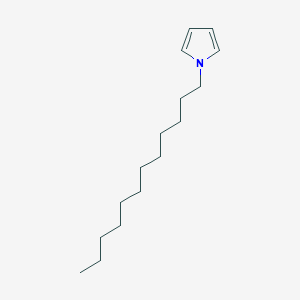
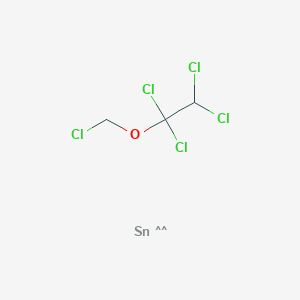

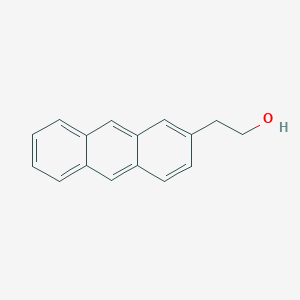
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
